molecular formula C18H19NO5S B6931646 N-[2-(1-benzofuran-2-yl)ethyl]-2,6-dimethoxybenzenesulfonamide

N-[2-(1-benzofuran-2-yl)ethyl]-2,6-dimethoxybenzenesulfonamide

Cat. No.: B6931646
M. Wt: 361.4 g/mol
InChI Key: UHIXXIURTZIQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-benzofuran-2-yl)ethyl]-2,6-dimethoxybenzenesulfonamide is a complex organic compound that features a benzofuran moiety linked to a dimethoxybenzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. The presence of the benzofuran ring, known for its bioactivity, combined with the sulfonamide group, often associated with antibacterial properties, makes this compound a promising candidate for further research and development.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)ethyl]-2,6-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-22-16-8-5-9-17(23-2)18(16)25(20,21)19-11-10-14-12-13-6-3-4-7-15(13)24-14/h3-9,12,19H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIXXIURTZIQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)S(=O)(=O)NCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)ethyl]-2,6-dimethoxybenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Benzofuran-2-carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1-benzofuran-2-yl)ethyl]-2,6-dimethoxybenzenesulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with enhanced properties.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic effects. The benzofuran moiety is known for its anti-inflammatory, antioxidant, and anticancer activities. The sulfonamide group adds antibacterial properties, making this compound a candidate for drug development against various infections and diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)ethyl]-2,6-dimethoxybenzenesulfonamide involves its interaction with various molecular targets. The benzofuran ring can intercalate with DNA, inhibiting the replication of cancer cells. The sulfonamide group can inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to bacterial cell death. These combined effects make the compound a potent agent against both cancer and bacterial infections.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-carboxylic acid: Known for its anti-inflammatory properties.

    2,6-Dimethoxybenzenesulfonamide: Exhibits antibacterial activity.

    N-(2-benzofuranyl)ethanamine: Studied for its potential antidepressant effects.

Uniqueness

N-[2-(1-benzofuran-2-yl)ethyl]-2,6-dimethoxybenzenesulfonamide is unique due to the combination of the benzofuran and sulfonamide groups. This dual functionality provides a broader spectrum of biological activities and potential applications compared to its individual components or similar compounds. Its ability to target both cancer cells and bacterial pathogens makes it a versatile compound for therapeutic development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.